molecular formula C20H16BrNO3 B11431997 6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11431997
M. Wt: 398.2 g/mol
InChI Key: JZTWOIIJMZTFDH-UHFFFAOYSA-N
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Description

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and bromobenzene derivatives.

    Cyclization: The key step involves cyclization to form the quinolinone core. This can be achieved through a Pictet-Spengler reaction, where the aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or a brominating agent like N-bromosuccinimide.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, often using reagents like methanol and hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinolinone core can be reduced to the corresponding dihydroquinoline using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroquinoline derivative.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it may inhibit the NF-kB pathway, leading to reduced inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the bromine atom, hydroxy group, and methoxy group, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C20H16BrNO3

Molecular Weight

398.2 g/mol

IUPAC Name

6-bromo-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H16BrNO3/c1-25-18-7-6-11(8-17(18)23)14-10-19(24)22-20-13-5-3-2-4-12(13)16(21)9-15(14)20/h2-9,14,23H,10H2,1H3,(H,22,24)

InChI Key

JZTWOIIJMZTFDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)O

Origin of Product

United States

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